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Compound of Interest

Compound Name:
2-Chloro-4-methoxy-6-methyl-3-

nitropyridine

CAS No.: 179056-94-1

Cat. No.: B183522

Get Quote

Introduction: Clarifying the Core Structure
Researchers in medicinal chemistry and drug development frequently encounter functionalized

pyridine rings as essential building blocks for complex molecular architectures. The specific

substitution pattern on the pyridine core dictates its reactivity and suitability for subsequent

synthetic transformations. This guide addresses the topic of 2-Chloro-4-methoxy-6-methyl-3-
nitropyridine and its closely related, commercially available isomers, which are pivotal in

pharmaceutical synthesis.

While the specific compound 2-Chloro-4-methoxy-6-methyl-3-nitropyridine (C₇H₇ClN₂O₃,

Monoisotopic Mass: 202.01453 Da) is noted in computational databases, it is not a commonly

cataloged or commercially available reagent[1]. It is more probable that researchers will

encounter one of its well-characterized and synthetically valuable isomers in a laboratory or

industrial setting. This guide provides an in-depth technical overview of these key isomers,

focusing on their properties, synthesis, and critical applications, particularly in drug discovery.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b183522#bc-rfq
https://www.benchchem.com/product/b183522/docs?utm_src=pdf-body#a-technical-guide-to-chloro-methoxy-nitropyridine-isomers-as-key-pharmaceutical-intermediates
https://www.benchchem.com/product/b183522/docs?utm_src=pdf-body#a-technical-guide-to-chloro-methoxy-nitropyridine-isomers-as-key-pharmaceutical-intermediates
https://www.benchchem.com/product/b183522/docs?utm_src=pdf-body#a-technical-guide-to-chloro-methoxy-nitropyridine-isomers-as-key-pharmaceutical-intermediates
https://pubchemlite.lcsb.uni.lu/e/compound/10560063
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183522?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Part 1: Physicochemical Properties of Key Isomers
The precise placement of chloro, methoxy, and nitro groups on the pyridine ring significantly

influences the molecule's chemical behavior. The chloro group serves as an excellent leaving

group, while the nitro group acts as a strong electron-withdrawing group, activating the ring for

nucleophilic aromatic substitution (SNAr). The methoxy group, an electron-donating group,

modulates this reactivity.

Below is a comparative summary of the key physicochemical properties of three important

isomers.

Property
2-Chloro-6-methoxy-

3-nitropyridine

2-Chloro-4-methoxy-

3-nitropyridine

2-Chloro-4-methyl-3-

nitropyridine

Molecular Formula C₆H₅ClN₂O₃[2] C₆H₅ClN₂O₃[3] C₆H₅ClN₂O₂[4]

Molecular Weight 188.57 g/mol [2] 188.57 g/mol [3] 172.57 g/mol [4]

CAS Number 38533-61-8[2] 6980-09-2[3] 23056-39-5[4]

Appearance
Light yellow to yellow

powder/crystal
Not specified Off-white powder[4]

Melting Point 76-80 °C Not specified 51-53 °C[4]

Boiling Point
298.5 °C at 760

mmHg
314.9 °C (Predicted) 279.6 °C[4]

Key Application

Intermediate for the

antibiotic

Gepotidacin[5]

General

pharmaceutical

intermediate

Intermediate in

organic synthesis[4]

Part 2: Synthesis and Purification Workflow
The synthesis of these intermediates typically involves the nitration of a corresponding

substituted chloropyridine. For instance, 2-chloro-6-alkoxy-3-nitropyridines are prepared by the

nitration of 2-chloro-6-alkoxypyridines. A significant challenge in this process is the removal of

impurities, which often necessitates robust purification protocols beyond simple

recrystallization.
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Workflow for Purification of 2-Chloro-6-methoxy-3-
nitropyridine
A patented method highlights a purification process designed to remove persistent impurities

from the crude product obtained after nitration. This workflow is crucial for ensuring the high

purity required for subsequent pharmaceutical synthesis steps.
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Crude Product Treatment

Isolation & Purification

Crude 2-chloro-6-methoxy-
3-nitropyridine in Toluene

Add Solution of
Monomethylamine in Methanol

Stir at 0-5 °C for 10 hours

Precipitation of Impurities

Filter Off Precipitate

Separate Aqueous &
Organic (Toluene) Phases

Distill Toluene under Vacuum
(max 90°C)

Add Heptane to Residue
& Cool to Crystallize

Filter and Dry Crystals

Pure 2-chloro-6-methoxy-
3-nitropyridine (>90% Yield)

Click to download full resolution via product page

Caption: Workflow for the purification of 2-chloro-6-methoxy-3-nitropyridine.
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Detailed Purification Protocol
This protocol is adapted from a method developed to achieve high purity for 2-chloro-6-

methoxy-3-nitropyridine, a critical quality attribute for its use as a pharmaceutical

intermediate[6].

Dissolution: A solution of 500 g of crude (approx. 85% purity) 2-chloro-6-methoxy-3-

nitropyridine is prepared in 1500 ml of toluene.

Amine Treatment: A solution of 124 g of monomethylamine in 600 ml of 50% aqueous

methanol is added to the toluene solution.

Causality Explanation:The amine selectively reacts with certain impurities, converting

them into more polar or insoluble adducts that can be easily separated from the desired,

less reactive product.

Reaction & Precipitation: The mixture is stirred vigorously for 10 hours at a controlled

temperature of 0-5 °C. During this time, the impurity adducts precipitate out of the solution.

Filtration: The solid precipitate is removed from the reaction mixture by filtration.

Phase Separation: The filtrate is transferred to a separatory funnel, and the aqueous phase

is separated from the organic (toluene) phase.

Solvent Removal: The toluene is distilled off from the organic phase under vacuum, ensuring

the bottom temperature does not exceed 90 °C to prevent product degradation.

Crystallization: Approximately 1000 ml of heptane is added to the liquid distillation residue.

The mixture is stirred and cooled.

Causality Explanation:The product is soluble in toluene but has low solubility in heptane.

The addition of heptane as an anti-solvent forces the pure product to crystallize out of the

solution.

Isolation: The precipitated crystals of pure 2-chloro-6-methoxy-3-nitropyridine are collected

by filtration and dried at 40-45 °C. This process typically yields a product with a purity

exceeding 90%.
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Part 3: Application in Drug Discovery - Synthesis of
Gepotidacin
The strategic importance of 2-Chloro-6-methoxy-3-nitropyridine is exemplified by its role as a

key starting material in the synthesis of Gepotidacin. Gepotidacin is a first-in-class

triazaacenaphthylene bacterial topoisomerase inhibitor, an antibiotic used to treat

uncomplicated urinary tract infections[5].

The synthesis begins with a crucial nucleophilic aromatic substitution (SNAr) reaction, where

the chloro atom at the C2 position of the pyridine ring is displaced. The electron-withdrawing

nitro group at the C3 position is essential for this step, as it stabilizes the negative charge of the

Meisenheimer intermediate, thereby facilitating the substitution reaction.

Gepotidacin Core Synthesis

2-Chloro-6-methoxy-
3-nitropyridine

Nucleophilic Aromatic
Substitution (SNAr)

2-Aminopropane-1,3-diol

Diol Intermediate
Step 1

...

10 Further Steps
(Reduction, Cyclization,

Deprotection, etc.)
Gepotidacin

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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